4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate
Description
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate (hereafter referred to as the "target compound") is a triazine-based derivative featuring a piperidine-linked carbodithioate group and two 4-methylphenyl substituents. The triazine core is a heterocyclic scaffold known for its versatility in medicinal chemistry and materials science, often leveraged for hydrogen-bonding interactions and structural rigidity. The carbodithioate moiety introduces sulfur-based reactivity, which may enhance metal-binding properties or modulate biological activity.
Properties
Molecular Formula |
C23H26N6S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C23H26N6S2/c1-16-6-10-18(11-7-16)24-20-26-21(25-19-12-8-17(2)9-13-19)28-22(27-20)31-23(30)29-14-4-3-5-15-29/h6-13H,3-5,14-15H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
HUOBZPXUHYWTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC(=S)N3CCCCC3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperidine-1-carbodithioate under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Triazine Ring Formation
Triazines are commonly synthesized via trimerization of nitriles under alkaline conditions. For example:
This step establishes the 1,3,5-triazine scaffold, which serves as the backbone for subsequent modifications .
Amination at Positions 4 and 6
Introducing the bis-4-methylphenylamino groups likely involves nucleophilic aromatic substitution or coupling reactions. For instance:
-
Substitution : The triazine may undergo substitution with 4-methylaniline derivatives under catalytic conditions.
-
Coupling : Transition metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could facilitate the introduction of aromatic amines .
Carbodithioate Formation
The piperidine moiety is linked via a carbodithioate group, formed by reacting piperidine with carbon disulfide (CS₂) in the presence of a base:
This intermediate is then coupled to the triazine core .
Coupling Reaction
The final step involves attaching the piperidine-1-carbodithioate to the triazine. This may use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.
Key Mechanistic Insights
Functional Group Interactions
-
Amino groups : Participate in hydrogen bonding, influencing solubility and biological interactions.
-
Carbodithioate : Reacts with electrophiles (e.g., aldehydes) to form thioester derivatives.
Potential Decomposition Pathways
Hydrolysis of the carbodithioate under acidic or basic conditions may release piperidine and thiol derivatives:
Key Structural Features
| Feature | Role |
|---|---|
| Triazine core | Provides stability and aromaticity |
| Bis-amino groups | Enhance reactivity and biological targeting |
| Piperidine-carbodithioate | Facilitates solubility and enzymatic interactions |
Biological Relevance
While this article focuses on chemical reactions, analogous compounds exhibit antifungal and enzyme-inhibitory activities, often mediated by interactions between the triazine core and biological targets .
Key Challenges
-
Selectivity : Controlling substitution at positions 4 and 6 on the triazine.
-
Purity : Multi-step synthesis increases the risk of byproducts, requiring rigorous purification.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate. For instance:
- Synthesis of Derivatives : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized with similar triazine structures demonstrated IC50 values indicating strong anticancer activity compared to standard treatments like doxorubicin .
- Mechanism of Action : The mechanism involves the interaction with specific cellular targets that may lead to apoptosis in cancer cells. The unique structural features allow for selective binding to proteins involved in cell proliferation and survival .
Development of Advanced Materials
The compound's unique chemical structure makes it suitable for developing advanced materials:
- Polymer Synthesis : It can serve as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazine rings into polymer backbones can improve the material's resistance to degradation .
- Coatings and Composites : The compound's chemical reactivity allows it to be used in formulating coatings that require specific protective or functional properties. Its ability to form cross-links can enhance the durability of coatings applied to various substrates .
Enzyme Inhibition
Research has indicated that compounds derived from 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate can act as enzyme inhibitors:
- Acetylcholinesterase Inhibition : Some derivatives have shown promising results as acetylcholinesterase inhibitors, which are relevant in treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound's derivatives also exhibit inhibitory effects on urease, an enzyme linked with certain gastrointestinal disorders .
Synthesis and Evaluation of Anticancer Agents
A notable case study involved synthesizing new derivatives based on the core structure of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate. Researchers synthesized a series of propanamide derivatives and evaluated their anticancer potential through in vitro assays:
- Results : Several derivatives exhibited low IC50 values (e.g., 10.84 µM), indicating strong anticancer activity compared to traditional chemotherapeutics .
Antibacterial Activity Assessment
Another study focused on the antibacterial properties of synthesized compounds featuring the piperidine nucleus. These compounds were tested against various bacterial strains:
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,3,5-triazine core with USP Iscotrizinol-related compounds (e.g., Compounds C and D), but diverges in substituents and functional groups:
Key Observations :
- Carbodithioate vs. Ester Groups : The carbodithioate group (S–C(=S)–N) in the target compound contrasts with the ester groups in USP compounds. Carbodithioates are redox-active and may confer metal-chelating properties, whereas esters enhance lipophilicity for UV filter applications .
- Anti-HIV Derivatives : Piperidine-linked triazines (e.g., 6a1–6a4 ) share structural motifs with the target compound but incorporate pyridine or sulfonamide groups. These modifications influence binding to biological targets, such as HIV protease, via hydrogen bonding or hydrophobic interactions.
Biological Activity
4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate is , with a molecular weight of approximately 392.5 g/mol. The structure features a triazine core substituted with piperidine and carbodithioate groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylamine derivatives with triazine precursors followed by the introduction of piperidine and carbodithioate functionalities. Detailed synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions in achieving high yields and purity.
Antitumor Activity
Research indicates that compounds similar to 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate exhibit notable antitumor properties. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that triazine derivatives can effectively target BRAF(V600E) mutations common in melanoma and other cancers .
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies have shown that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Fungal Activity : In addition to bacterial activity, some derivatives have shown antifungal properties against Candida species, highlighting their potential as therapeutic agents for infections .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by this compound:
- Cytokine Modulation : Studies suggest that it can modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This property may contribute to its overall therapeutic profile.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
- Substituent Effects : The presence of methyl groups on the phenyl rings enhances lipophilicity and cellular uptake.
- Piperidine Ring Influence : The piperidine moiety is essential for binding interactions with biological targets, enhancing both potency and selectivity.
- Dithioate Functionality : The carbodithioate group contributes to the compound's reactivity and interaction with thiol-containing biomolecules.
Case Studies
Several case studies illustrate the biological efficacy of 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate:
Q & A
Q. What synthetic strategies are recommended for preparing 4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate, and how can reaction conditions be optimized?
Methodological Answer: A stepwise approach is advised:
- Step 1: Synthesize the triazine core via nucleophilic substitution using cyanuric chloride. Substitute positions 4 and 6 with 4-methylaniline under controlled pH (7–9) and low temperature (0–5°C) to prevent over-substitution .
- Step 2: Introduce the piperidine-1-carbodithioate moiety via a thiolation reaction. Use carbon disulfide (CS₂) and piperidine in anhydrous DMF at 60–70°C for 12–16 hours .
- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (≈15–20%) are achievable by using molecular sieves to absorb byproducts like HCl .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm). Compare retention times with standards .
- Structural Confirmation:
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the carbodithioate group .
- Decomposition Risks: Hydrolysis of the thiocarbamate moiety occurs in humid environments (humidity >60%). Use desiccants like silica gel in storage containers .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to study electron density distribution. Focus on the triazine ring (electron-deficient) and carbodithioate group (nucleophilic sulfur) .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with cysteine residues). Parameterize the sulfur atoms for potential covalent binding .
Q. How should researchers address discrepancies in spectroscopic data caused by tautomerism or solvent effects?
Methodological Answer:
- Tautomer Identification: Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C. Shifts in NH proton signals (δ 10–12 ppm) indicate tautomeric equilibria .
- Solvent Polarity Effects: Compare UV-Vis spectra in polar (water) vs. nonpolar (toluene) solvents. A hypsochromic shift in polar solvents suggests π→π* transitions in the triazine core .
Q. What strategies validate the compound’s mechanism in radical scavenging or metal chelation?
Methodological Answer:
- Radical Scavenging Assay: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Monitor absorbance decay at 517 nm. A 50% scavenging concentration (SC₅₀) <100 µM suggests activity .
- Metal Chelation: Titrate with Cu²⁺/Fe³⁺ in acetate buffer (pH 5.0). Measure UV-Vis absorbance at 400–500 nm. A bathochromic shift indicates dithiocarbamate-metal complexation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic media?
Methodological Answer:
- Solubility Testing: Use the shake-flask method:
Safety and Protocol Compliance
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
